N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3O2S/c22-21(23,24)15-8-3-2-7-14(15)20(28)25-16-9-4-1-6-13(16)12-18-26-19(27-29-18)17-10-5-11-30-17/h1-11H,12H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVMXYWRHVJMOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(trifluoromethyl)benzamide is a complex organic compound that belongs to the oxadiazole class. This compound exhibits a range of biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into its biological activity, supported by various studies and findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability. The presence of the thiophen-2-yl and 1,2,4-oxadiazole moieties contributes to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄F₃N₃O₂S |
| Molecular Weight | 373.37 g/mol |
| LogP | 4.28 |
| Solubility | Soluble in DMSO |
Anticancer Activity
Research has demonstrated that derivatives of 1,2,4-oxadiazoles possess significant anticancer properties. A study highlighted that compounds with similar structures exhibit moderate to high activity against various cancer cell lines. For instance, one derivative showed an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, including human colon adenocarcinoma and breast cancer cells .
Case Study: Anticancer Efficacy
In a recent study evaluating the anticancer effects of a related oxadiazole derivative, it was found that the compound significantly reduced tumor growth in mice models. The mechanism involved apoptosis induction in cancer cells, which was confirmed through flow cytometry analysis . This suggests that this compound may share similar pathways for inducing cell death in malignancies.
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has been extensively studied. Compounds featuring the 1,2,4-oxadiazole ring have shown promising results against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. For example, certain derivatives were found to inhibit bacterial growth with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
Research Findings on Antimicrobial Effects
In vitro studies reported that some oxadiazole derivatives exhibited strong antibacterial activity against resistant strains. Notably, one study indicated that a related compound had MIC values ranging from 0.003 to 0.03 µg/mL against Clostridium difficile, outperforming traditional antibiotics like vancomycin .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Trifluoromethyl Group : Enhances lipophilicity and may improve membrane permeability.
- Oxadiazole Ring : Known for diverse biological activities including anticancer and antimicrobial effects.
- Thiophen Group : Contributes to electronic properties that may influence receptor binding.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(trifluoromethyl)benzamide has shown promising results in vitro against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Human cervical carcinoma (HeLa) | 9.27 |
| Colon adenocarcinoma (Caco-2) | 2.76 |
| Renal cancer (RXF 486) | 1.143 |
These findings suggest that the compound may inhibit tumor growth effectively, particularly in renal and cervical cancers .
Antimicrobial Activity
The biological activity of this compound extends to antimicrobial properties as well. Studies on related oxadiazole derivatives have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
Pharmaceutical Development
The synthesis of this compound typically involves cyclization and condensation reactions to form the desired compound from simpler precursors. This process can be optimized for yield and purity using techniques such as flow chemistry, which enhances industrial scalability .
Case Studies
- Anticancer Research : A study published in ACS Omega explored the anticancer effects of similar oxadiazole derivatives, demonstrating percent growth inhibitions ranging from 51% to 86% against various cancer cell lines .
- Antimicrobial Studies : Research on thiophene-linked compounds has shown promising results in targeting bacterial infections, indicating potential for further development into therapeutic agents .
- Pharmaceutical Applications : The integration of trifluoromethyl groups in similar compounds has been linked to improved pharmacokinetic properties, making them suitable candidates for drug formulation .
Q & A
Basic Research Questions
Q. How can the multi-step synthesis of this compound be optimized to improve yield and purity?
- Methodology : Utilize stepwise optimization, focusing on critical intermediates such as the thiophene-oxadiazole core and benzamide coupling. Adjust reaction conditions (e.g., solvent polarity, temperature, and catalysts like potassium carbonate) to enhance efficiency . Purification via column chromatography or recrystallization (as in ) ensures high purity. Monitor intermediates using TLC and NMR .
Q. What characterization techniques are essential for confirming the compound’s structure post-synthesis?
- Methodology : Combine spectroscopic methods:
- NMR (1H/13C) to verify connectivity and substituent positions .
- IR spectroscopy to confirm functional groups (amide C=O at ~1650 cm⁻¹, oxadiazole ring vibrations) .
- X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation .
- High-resolution mass spectrometry (HRMS) for molecular formula validation .
Q. Which computational tools are suitable for predicting the binding affinity of this compound with target proteins?
- Methodology : Use AutoDock Vina for molecular docking to screen against potential targets (e.g., enzymes or receptors), leveraging its improved scoring function and multithreading efficiency . Pair with UCSF Chimera for visualizing binding poses and protein-ligand interactions (e.g., hydrogen bonds with the trifluoromethyl group) .
Advanced Research Questions
Q. How can discrepancies in NMR or crystallographic data be resolved when confirming the compound’s structure?
- Methodology :
- For NMR: Compare experimental data with DFT-calculated chemical shifts to identify tautomeric forms or conformational isomers .
- For crystallography: Check for disorder in the thiophene or benzamide moieties and refine occupancy parameters .
- Cross-validate using alternative techniques (e.g., 2D NOESY for spatial proximity) .
Q. What strategies can elucidate the structure-activity relationship (SAR) of derivatives of this compound?
- Methodology :
- Synthesize analogs with systematic substitutions (e.g., replacing the trifluoromethyl group with other electron-withdrawing groups) and assess bioactivity .
- Use QSAR models to correlate electronic (Hammett σ) or steric parameters with activity data .
- Validate with in vitro assays (e.g., enzyme inhibition or cell viability) .
Q. How can contradictions between in vitro bioactivity and in vivo efficacy be addressed?
- Methodology :
- Investigate pharmacokinetic factors (e.g., metabolic stability via liver microsome assays) to identify rapid degradation pathways .
- Optimize formulation (e.g., nanoencapsulation) to improve bioavailability .
- Conduct ADMET profiling to rule out off-target effects .
Q. What methods validate the stability of this compound under physiological conditions?
- Methodology :
- Perform accelerated stability studies in buffers (pH 1–10) and analyze degradation products via HPLC-MS .
- Monitor thermal stability using DSC/TGA and identify decomposition thresholds .
- Assess photostability under UV/visible light exposure .
Q. How can experiments be designed to identify the metabolic pathways of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
